MDMB-CHMICA metabolite M2

Forensic toxicology Urinary biomarker validation LC-ESI-MS/MS screening

MDMB-CHMICA metabolite M2 (CAS 2460730-12-3) is the carboxylic acid ester hydrolysis product of the synthetic cannabinoid (SC) MDMB-CHMICA, featuring an indole core with a cyclohexylmethyl N-substituent and an L-tert-leucine-derived carboxamide moiety. As an analytical reference standard with certified purity ≥98%, it is supplied as a crystalline solid with defined solubility parameters and ≥4-year stability at −20 °C.

Molecular Formula C22H30N2O3
Molecular Weight 370.5 g/mol
CAS No. 2460730-12-3
Cat. No. B8256784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMDMB-CHMICA metabolite M2
CAS2460730-12-3
Molecular FormulaC22H30N2O3
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)O)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3
InChIInChI=1S/C22H30N2O3/c1-22(2,3)19(21(26)27)23-20(25)17-14-24(13-15-9-5-4-6-10-15)18-12-8-7-11-16(17)18/h7-8,11-12,14-15,19H,4-6,9-10,13H2,1-3H3,(H,23,25)(H,26,27)/t19-/m1/s1
InChIKeyYFDOZUYCWXTPTF-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MDMB-CHMICA Metabolite M2 (CAS 2460730-12-3): Certified Reference Standard for Forensic and Clinical Toxicology


MDMB-CHMICA metabolite M2 (CAS 2460730-12-3) is the carboxylic acid ester hydrolysis product of the synthetic cannabinoid (SC) MDMB-CHMICA, featuring an indole core with a cyclohexylmethyl N-substituent and an L-tert-leucine-derived carboxamide moiety [1]. As an analytical reference standard with certified purity ≥98%, it is supplied as a crystalline solid with defined solubility parameters and ≥4-year stability at −20 °C . MDMB-CHMICA itself is among the most prevalent and potent SCs identified in intoxication cases worldwide, exhibiting a CB1 receptor EC₅₀ of 0.14 nM—approximately 8-fold more potent than JWH-018 (EC₅₀ 1.13 nM) and 2-fold more potent than AB-CHMINACA (EC₅₀ 0.27 nM) [2]. Because the parent compound undergoes rapid and extensive first-pass metabolism, with hydrolysis of the methyl ester representing a dominant Phase I biotransformation pathway, the carboxylic acid metabolite M2 constitutes one of the four explicitly recommended urinary targets for selective and sensitive detection of MDMB-CHMICA consumption [3].

Why MDMB-CHMICA Metabolite M2 (CAS 2460730-12-3) Cannot Be Replaced by a Generic or In-Class Analog Reference Standard


Procurement of a generic synthetic cannabinoid metabolite standard in lieu of MDMB-CHMICA metabolite M2 introduces analytical ambiguity that can render forensic or clinical findings legally indefensible. The critical issue is that closely related synthetic cannabinoids—specifically MDMB-CHMICA, ADB-CHMICA, and BB-22 (QUCHIC)—produce structurally identical or near-identical ester hydrolysis metabolites, meaning that a shared 3-carboxyindole species can arise from consumption of any of the three distinct parent compounds [1]. The Diao & Huestis (2019) review explicitly identifies the BB-22/MDMB-CHMICA/ADB-CHMICA triplet as one of several SC pairs generating identical metabolites that confound intake attribution [1]. Carlier et al. (2018) further demonstrated that BB-22 3-carboxyindole—the ester hydrolysis product analogous to M2—is also a minor MDMB-CHMICA and ADB-CHMICA metabolite, and that MDMB-CHMICA and ADB-CHMICA intake must be ruled out to confirm BB-22 consumption [2]. Furthermore, MDMB-CHMICA features an L-tert-leucine scaffold, whereas its close analogs MMB-CHMICA and ADB-CHMICA bear L-valine-derived pendant groups, a structural difference that Franz et al. (2019) showed produces systematically divergent Phase I metabolic profiles in pooled human liver microsomes, including distinct hydroxylation regioselectivity and differing rates of ester versus amide hydrolysis [3]. Without M2 as a chemically authenticated, batch-certified reference standard with defined retention time, accurate mass, and fragmentation spectra, the forensic or clinical laboratory cannot reliably distinguish MDMB-CHMICA intake from consumption of structurally overlapping SCs—an evidentiary gap that undermines both toxicological causality assessment and regulatory compliance.

Quantitative Differentiation Evidence for MDMB-CHMICA Metabolite M2 (CAS 2460730-12-3) vs. Closest Analogs and In-Class Alternatives


M2 Is One of Four Explicitly Recommended Urinary Markers for MDMB-CHMICA Consumption—Parent Compound Is Virtually Absent in Urine

Franz et al. (2017) conducted the definitive in vivo Phase I metabolism study of MDMB-CHMICA in authentic human urine samples using LC-ESI-MS/MS and LC-ESI-QToF-MS. Among 31 total metabolites identified in vivo, the authors explicitly recommend exactly four targets for selective and sensitive urine screening: one monohydroxylated metabolite, the ester hydrolysis product (i.e., M2), and two further hydroxylated metabolites of the ester hydrolysis product [1]. The parent compound MDMB-CHMICA was not recommended as a urinary target due to its near-complete metabolism. Screening of 5,717 authentic urine samples using an LC-ESI-MS/MS method incorporating two of these main metabolites resulted in 818 confirmed cases of MDMB-CHMICA consumption (14% positivity rate), demonstrating real-world applicability [1]. In contrast, the parent MDMB-CHMICA is rarely detectable in urine—Gaunitz et al. (2018) reported parent concentrations of only 0.01 ng/mL in urine from a confirmed fatality, while monohydroxylated metabolites predominated in blood, kidney, and liver specimens [2].

Forensic toxicology Urinary biomarker validation LC-ESI-MS/MS screening

Identical Metabolite Overlap Across BB-22, MDMB-CHMICA, and ADB-CHMICA—M2 Reference Standard Is Required to Resolve Intake Attribution Ambiguity

Diao & Huestis (2019) explicitly classify BB-22, MDMB-CHMICA, and ADB-CHMICA as a closely related SC triplet that produces identical metabolites, directly analogizing this to the well-characterized JWH-018/AM-2201 and THJ-018/THJ-2201 pairs known to confound forensic interpretation [1]. Carlier et al. (2018) provided direct experimental confirmation: BB-22 3-carboxyindole—the primary ester hydrolysis metabolite of BB-22 and structurally analogous to MDMB-CHMICA M2—was also detected as a minor metabolite of both MDMB-CHMICA and ADB-CHMICA in human hepatocyte incubations [2]. The authors explicitly state that 'BB-22 3-carboxyindole is not specific for BB-22 intake, as it was previously detected as a minor MDMB-CHMICA and ADB-CHMICA metabolite' and that 'consumption of these two synthetic cannabinoids should be ruled out to confirm BB-22 intake' [2]. This means that detection of the 3-carboxyindole species alone is insufficient to identify which specific SC was consumed; confirmatory identification requires either detection of a compound-specific hydroxylated metabolite or, where feasible, detection of the parent compound itself in blood or oral fluid [1].

Metabolite identity overlap Forensic intake attribution SC differentiation

Carboxylic Acid Hydrolysis Metabolites of tert-Leucine and Valine SCRAs Exhibit Negligible CB1 Activity—M2 Is Pharmacologically Inert Relative to the Parent Agonist

Wouters et al. (2019) conducted a systematic functional evaluation of seven common hydrolysis metabolites derived from 15 synthetic cannabinoid receptor agonists (SCRAs) featuring L-valine or L-tert-leucine scaffolds, using a CB1 β-arrestin2 recruitment assay in stable HEK293T cells. The major hydrolysis metabolites of 5F-AB-PINACA, ADB-CHMICA, ADB-CHMINACA, ADB-FUBICA, and their methyl- and ethyl-ester derivatives showed no detectable CB1 activation at concentrations up to 1 μM [1]. In contrast, the parent compound MDMB-CHMICA acts as a highly potent full CB1 agonist with an EC₅₀ of 0.14 nM and 94% efficacy in a cAMP accumulation assay [2]. Although MDMB-CHMICA M2 was not individually tested in the Wouters panel, the consistent inactivity of all tested tert-leucine and valine carboxy metabolites—including those from the structurally closest analogs ADB-CHMICA and ADB-CHMINACA—supports a class-level inference that M2 is pharmacologically inert at CB1 [1]. This represents an approximately >7,000-fold reduction in CB1 potency relative to the parent (parent EC₅₀ 0.14 nM vs. metabolite no activity at ≤1,000 nM).

CB1 receptor pharmacology Metabolite activity profiling β-arrestin2 recruitment assay

L-tert-Leucine Scaffold Confers Distinct Metabolic Stability and Hydroxylation Regioselectivity vs. L-Valine-Based Analogs (MMB-CHMICA, ADB-CHMICA)

Franz et al. (2019) performed a systematic comparison of the in vitro Phase I metabolism of valine-derived and tert-leucine-derived SCRAs using pooled human liver microsomes (pHLM) and high-resolution mass spectrometry. The study demonstrated that the identity of the amino acid scaffold—L-valine (as in MMB-CHMICA and ADB-CHMICA) vs. L-tert-leucine (as in MDMB-CHMICA)—is a primary determinant of metabolic fate [1]. For tert-leucine-containing SCRAs, ester hydrolysis predominates as a major pathway because the sterically hindered tert-butyl group reduces oxidative N-dealkylation at the amide nitrogen, whereas valine-derived SCRAs exhibit more extensive oxidative metabolism at the valine side chain in addition to ester hydrolysis [1]. This translates to a practical analytical distinction: MDMB-CHMICA M2 (tert-leucine carboxy metabolite, C₂₂H₃₀N₂O₃, MW 370.49 ) is chromatographically and mass-spectrometrically resolvable from the corresponding valine-based carboxy metabolites of MMB-CHMICA (MW 358.47) and ADB-CHMICA (MW 371.47), which bear different side-chain masses and fragmentation patterns [1]. Additionally, hydroxylation regioselectivity on the cyclohexylmethyl tail differs systematically between tert-leucine and valine substrates, further enabling differentiation via diagnostic fragment ions in MS/MS spectra [1].

Structure-metabolism relationships Phase I biotransformation Pooled human liver microsomes

Certified Purity ≥98% and Documented ≥4-Year Stability at −20 °C for Regulatory-Compliant Forensic Method Validation

MDMB-CHMICA metabolite M2 is supplied as a crystalline solid with certified purity ≥98%, batch-specific Certificate of Analysis (CoA), and documented stability of ≥4 years when stored at −20 °C . The compound's solubility profile has been quantitatively characterized: DMF 50 mg/mL, DMF:PBS (pH 7.2) (1:1) 0.5 mg/mL, DMSO 30 mg/mL, and Ethanol 30 mg/mL . UV absorption maxima are specified at λmax 218, 292, and 367 nm, enabling spectrophotometric verification . The defined stereochemistry—(S)-configuration at the tert-leucine α-carbon (InChI Key: YFDOZUYCWXTPTF-LJQANCHMSA-N)—is confirmed . GC-MS spectral data are available through the Cayman Spectral Library, containing 70 eV EI mass spectra of >2,000 forensic drug standards . These specifications collectively satisfy the reference material requirements of ISO/IEC 17025:2017 and relevant forensic toxicology guidelines (e.g., SOFT/AAFS Laboratory Guidelines), which mandate the use of certified reference standards with documented purity, stability, and traceability for quantitative confirmatory analysis.

Reference standard certification ISO/IEC 17025 compliance Forensic method validation

High-Impact Application Scenarios for MDMB-CHMICA Metabolite M2 (CAS 2460730-12-3) Reference Standard


Forensic Urine Screening Method Development and Validation for MDMB-CHMICA Consumption

MDMB-CHMICA M2 is one of only four metabolites explicitly recommended by Franz et al. (2017) as suitable targets for selective and sensitive detection of MDMB-CHMICA intake in urine [1]. Forensic laboratories developing or updating LC-MS/MS screening panels should include M2 alongside the monohydroxylated metabolite and hydroxylated derivatives of M2 to achieve comprehensive coverage. The certified ≥98% purity and defined solubility in DMF, DMSO, and ethanol enable accurate preparation of calibrator and quality control solutions for method validation in compliance with ISO/IEC 17025. The documented ≥4-year stability at −20 °C supports long-term reference standard inventory management in high-throughput forensic operations. Critically, the inclusion of M2 in a multi-analyte panel, together with compound-specific hydroxylated markers such as M25 [2], enables resolution of the BB-22/MDMB-CHMICA/ADB-CHMICA attribution ambiguity that would otherwise confound intake confirmation [3].

Differential Diagnosis of MDMB-CHMICA vs. BB-22 or ADB-CHMICA Intoxication in Clinical and Post-Mortem Toxicology

In clinical emergency toxicology and post-mortem forensic casework, the detection of a 3-carboxyindole metabolite alone is insufficient to establish which synthetic cannabinoid was consumed, because BB-22, MDMB-CHMICA, and ADB-CHMICA all produce this species [3]. Gaunitz et al. (2018) demonstrated that in a confirmed MDMB-CHMICA fatality, the parent compound was detected at only 1.7 ng/mL in femoral blood and 0.01 ng/mL in urine, while monohydroxylated metabolites predominated in tissues [4]. M2 serves as an essential confirmatory marker in such cases: its detection in hydrolyzed urine, together with the absence of BB-22-specific quinolinyl-derived metabolites and the presence of MDMB-CHMICA-specific hydroxylated species, enables confident attribution of toxicity to MDMB-CHMICA. This differential diagnostic capability is critical for medicolegal death investigation, where incorrect attribution of a fatality to the wrong synthetic cannabinoid has significant legal and public health surveillance implications [3].

Activity-Based CB1 Reporter Assay Development—Discrimination of Pharmacologically Active Parent from Inert Metabolite

The observation that carboxylic acid hydrolysis metabolites of tert-leucine and valine SCRAs exhibit no detectable CB1 activation at concentrations up to 1 μM in β-arrestin2 recruitment assays [5]—while the parent MDMB-CHMICA is a potent full agonist with EC₅₀ 0.14 nM [6]—positions M2 as a critical negative control for activity-based screening platforms. Laboratories employing CB1 reporter systems (e.g., the stable cannabinoid reporter assay or NanoLuc binary technology) for the detection of synthetic cannabinoids in seized materials or biological fluids can use M2 to verify that CB1 activation signals originate from the parent drug or active metabolites rather than from the inert hydrolysis product. This application is particularly relevant for laboratories that screen 'legal high' products, where the carboxylic acid form may be present as a synthetic impurity or degradation product in addition to the active parent ester. M2 also serves as a reference for structure-activity relationship (SAR) studies of SC metabolites, supporting the design of next-generation CB1 ligands with reduced abuse liability [5].

High-Resolution Mass Spectral Library Construction and Non-Targeted Screening Workflows

The availability of M2 as a chemically authenticated standard with defined accurate mass (monoisotopic mass 370.225647 Da, [M+H]⁺ = 371.23), chromatographic retention behavior, and diagnostic MS/MS fragmentation spectra enables its inclusion in high-resolution mass spectral libraries used for non-targeted screening of new psychoactive substances. Navarro-Tapia et al. (2022) noted that the lack of reference standards is a primary limiting factor for LC-MS/MS-based SC detection, and that high-resolution mass spectrometry screening allowing retrospective data interrogation is a key solution [2]. M2 reference data incorporated into spectral libraries such as the Cayman Spectral Library (70 eV EI GC-MS) and user-built LC-HRMS/MS databases supports both prospective targeted screening and retrospective re-analysis of archived data files when new SC consumption trends emerge. This application is of particular value to public health surveillance programs and drug monitoring networks (e.g., UNODC, EMCDDA) that require rapid identification of emerging SC metabolites in population-level biological sample sets.

Quote Request

Request a Quote for MDMB-CHMICA metabolite M2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.